N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Description
N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a benzothiazole-based hydrazide derivative characterized by a 5,7-dimethyl-substituted benzothiazole core linked to a 3-fluorobenzohydrazide moiety.
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-6-10(2)14-13(7-9)18-16(22-14)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIJVYUDRMXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, focusing on substitutions, synthetic routes, and biological properties:
Key Observations:
Substitution Effects :
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Fluorine substituents (as in 3-fluoro or 4-fluoro) improve target binding via polar interactions . Trifluoromethyl groups enhance lipophilicity and metabolic stability .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy groups increase solubility but may reduce membrane permeability . Methyl groups (as in 5,7-dimethyl) balance hydrophobicity and steric effects.
Backbone Modifications: Benzohydrazide vs. Acetamide/Sulfonamide: Benzohydrazides (e.g., the target compound) favor hydrogen bonding with enzymes, while sulfonamides (e.g., ) exhibit stronger acidic properties, enhancing ionic interactions. Hybrid Structures: Incorporation of nitroindolinone () or dihydrodioxine () moieties broadens biological activity, particularly in kinase or protease inhibition.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a three-step route similar to : condensation of substituted benzaldehydes with hydrazide intermediates .
- In contrast, sulfonamide analogs (e.g., ) require sulfonyl chloride intermediates, which are more reactive but less stable .
Spectroscopic Trends :
- ¹H NMR : Aromatic protons in benzothiazole derivatives typically resonate at δ 7.2–8.2 ppm (e.g., δ 7.86–7.92 ppm for H-5 and H-8 in ). Fluorine substituents cause deshielding (δ > 8.0 ppm for 4-fluorophenyl in ).
- IR : Hydrazide N-H stretches appear near 3235 cm⁻¹, while C=O (amide) absorbs at ~1645 cm⁻¹ .
Biological Activity
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a synthetic compound that has attracted attention due to its potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a hydrazide functional group, which is known for enhancing biological activity. The specific structure can be represented as follows:
- Molecular Formula : C13H12F N3S
- Molecular Weight : 251.32 g/mol
Synthesis
The synthesis of this compound involves the reaction of 5,7-dimethyl-1,3-benzothiazole with 3-fluorobenzohydrazide under controlled conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, followed by cyclization to yield the final product. The yield and purity are often assessed using chromatographic techniques.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : It may intercalate with DNA or inhibit DNA synthesis, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating infections and cancer:
- Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives exhibited significant antibacterial activity against multidrug-resistant strains of bacteria.
- Anticancer Efficacy : Research published in Cancer Letters demonstrated that a related compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
